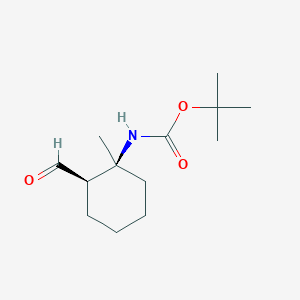

N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde” is a compound that involves the use of a Boc (tert-butyloxycarbonyl) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis

The Boc group is one of the most commonly used protective groups for amines . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde is utilized in the enantioselective synthesis of dipeptide isosteres. Specifically, it serves as a precursor for N-Boc-γ-[(S)-1-aminoalkyl]-γ-lactones, key intermediates in the synthesis of these isosteres, highlighting its importance in peptide chemistry (Pastó et al., 1998).

Chemoenzymatic Synthesis

The compound plays a role in the chemoenzymatic synthesis of optically active trans-cycloalkane-1,2-diamines, which are then used to synthesize various vicinal primary–tertiary diamines. This demonstrates its utility in producing optically active compounds (Quijada et al., 2009).

Friendländer Synthesis

In the synthesis of pyrazolo[4,3-b]pyridines, N-Boc-4-aminopyrazole-5-carbaldehydes, a related compound, reacts with various ketones to form substituted pyrazolo[4,3-b]pyridines. This showcases its potential in heterocyclic chemistry (Yakovenko et al., 2019).

Aldehyde and Ketone Reductions

N-Heterocyclic carbene boranes, like 1,3-dimethylimidazol-2-ylidine trihydridoborane, reduce aldehydes and ketones in the presence of silica gel to form primary and secondary alcohols. This process is significant due to the stability and ease of handling of the components, demonstrating the compound's relevance in the reduction of carbonyl groups (Taniguchi & Curran, 2012).

Carboannulation Reactions

The compound is also used in carboannulation reactions to form [1,2,3]triazolo[4,5-b]pyridines, indicating its role in the formation of complex heterocyclic structures (Syrota et al., 2020).

Passerini Multicomponent Reaction

Utilized in the Passerini multicomponent condensation, N-Boc-α-aminoaldehydes react with isocyanides and carboxylic acids to form peptide-like structures, highlighting its application in combinatorial synthesis for enzyme inhibitors (Banfi et al., 2000).

Safety and Hazards

Zukünftige Richtungen

The Boc group continues to play an important role in the field of peptide synthesis . It is also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group and continues to play an important role in this context in parallel with the Fmoc-group (Fmoc = 9-fluorenylmethyloxycarbonyl) .

Wirkmechanismus

Target of Action

The compound “N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde”, also known as “tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclohexyl]carbamate”, is a Boc-protected amine . The primary targets of this compound are amines in organic synthesis . Amines are basic and nucleophilic, making them susceptible to reactions such as oxidation and substitution . The Boc group protects these amines, making them less reactive .

Mode of Action

The Boc group protects amines by forming carbamates . The protection is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving amines. By protecting amines, the Boc group prevents them from participating in reactions that they would otherwise be involved in. This allows other functional groups in the molecule to react without interference from the amines .

Pharmacokinetics

The boc group is known to be resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . This suggests that the compound may be stable in various biological environments. The Boc group can be removed with mild acid , which could potentially occur in the acidic environment of the stomach.

Result of Action

The result of the compound’s action is the protection of amines, allowing them to remain unreactive in the presence of other reactive groups . This can be useful in organic synthesis, where it is often necessary to control the reactivity of different functional groups in a molecule .

Action Environment

The action of the compound is influenced by environmental factors such as pH and the presence of other reactive species. The Boc group is stable in basic environments and towards most nucleophiles . It can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity or basicity of its environment.

Eigenschaften

IUPAC Name |

tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(4)8-6-5-7-10(13)9-15/h9-10H,5-8H2,1-4H3,(H,14,16)/t10-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBNQZWFLSWWCY-GWCFXTLKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCC[C@H]1C=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2893877.png)

![Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2893879.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2893881.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893884.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2893886.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2893892.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2893897.png)